Cas no 1805514-12-8 (Ethyl 4-cyano-2-difluoromethyl-6-formylbenzoate)

Ethyl 4-cyano-2-difluoromethyl-6-formylbenzoate structure
1805514-12-8 structure
商品名:Ethyl 4-cyano-2-difluoromethyl-6-formylbenzoate
CAS番号:1805514-12-8
MF:C12H9F2NO3
メガワット:253.201570272446
CID:4958771

Ethyl 4-cyano-2-difluoromethyl-6-formylbenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-cyano-2-difluoromethyl-6-formylbenzoate
    • インチ: 1S/C12H9F2NO3/c1-2-18-12(17)10-8(6-16)3-7(5-15)4-9(10)11(13)14/h3-4,6,11H,2H2,1H3
    • InChIKey: AFTBDAGMKXDRSX-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(C#N)C=C(C=O)C=1C(=O)OCC)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 364
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 67.2

Ethyl 4-cyano-2-difluoromethyl-6-formylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015003913-500mg
Ethyl 4-cyano-2-difluoromethyl-6-formylbenzoate
1805514-12-8 97%
500mg
815.00 USD 2021-06-21
Alichem
A015003913-1g
Ethyl 4-cyano-2-difluoromethyl-6-formylbenzoate
1805514-12-8 97%
1g
1,564.50 USD 2021-06-21
Alichem
A015003913-250mg
Ethyl 4-cyano-2-difluoromethyl-6-formylbenzoate
1805514-12-8 97%
250mg
470.40 USD 2021-06-21

Ethyl 4-cyano-2-difluoromethyl-6-formylbenzoate 関連文献

Ethyl 4-cyano-2-difluoromethyl-6-formylbenzoateに関する追加情報

Ethyl 4-Cyano-2-Difluoromethyl-6-Formylbenzoate: A Comprehensive Overview

Ethyl 4-cyano-2-difluoromethyl-6-formylbenzoate, with the CAS number 1805514-12-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoate backbone substituted with a cyano group at the 4-position, a difluoromethyl group at the 2-position, and a formyl group at the 6-position. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound for various applications.

The synthesis of Ethyl 4-cyano-2-difluoromethyl-6-formylbenzoate involves a series of carefully designed reactions. The starting material is typically a substituted benzoic acid, which undergoes esterification to introduce the ethoxy group. Subsequent modifications, such as the introduction of cyano and difluoromethyl groups, are achieved through nucleophilic substitution or electrophilic aromatic substitution reactions. The formyl group is introduced using oxidation or formylation techniques, depending on the specific conditions required for stability and selectivity.

Recent studies have highlighted the potential of Ethyl 4-cyano-2-difluoromethyl-6-formylbenzoate in drug development. The presence of multiple functional groups allows for extensive chemical versatility, making it an ideal candidate for exploring new therapeutic agents. For instance, the cyano group can act as a nitrile pharmacophore, while the formyl group can participate in hydrogen bonding interactions. These properties are particularly advantageous in designing molecules with high bioavailability and target specificity.

In addition to its pharmaceutical applications, Ethyl 4-cyano-2-difluoromethyl-6-formylbenzoate has shown promise in materials science. Its structure lends itself well to applications in polymer chemistry, where it can serve as a building block for constructing advanced materials with tailored properties. The difluoromethyl group contributes to fluorine's unique electronic effects, enhancing the material's stability and resistance to environmental factors.

From an environmental standpoint, understanding the degradation pathways of Ethyl 4-cyano-2-difluoromethyl-6-formylbenzoate is crucial for assessing its ecological impact. Recent research has focused on identifying biodegradation mechanisms under various conditions, such as aerobic and anaerobic environments. These studies aim to ensure that the compound can be safely integrated into industrial processes without posing risks to ecosystems.

In conclusion, Ethyl 4-cyano-2-difluoromethyl-6-formylbenzoate (CAS No. 1805514-12-8) is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool in drug development and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.

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